molecular formula C21H28N2O5S B3522052 N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide

N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide

Cat. No.: B3522052
M. Wt: 420.5 g/mol
InChI Key: ZFLYRLQZXFNEPT-UHFFFAOYSA-N
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Description

N-[4-(Dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzamide core and a 4-(dipropylsulfamoyl)phenyl substituent. The dipropylsulfamoyl group introduces significant lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-5-14-23(15-6-2)29(25,26)17-12-10-16(11-13-17)22-21(24)20-18(27-3)8-7-9-19(20)28-4/h7-13H,5-6,14-15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLYRLQZXFNEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of a phenyl ring to introduce the sulfamoyl group. This is achieved by reacting the phenyl compound with a sulfonating agent such as chlorosulfonic acid, followed by neutralization with a base like sodium hydroxide.

    Introduction of the Dipropyl Groups: The sulfamoyl intermediate is then reacted with dipropylamine under controlled conditions to introduce the dipropyl groups.

    Methoxylation: The final step involves the introduction of methoxy groups onto the benzamide moiety. This is typically achieved through a methylation reaction using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfamoyl group to a sulfonamide.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonamides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide involves the inhibition of specific enzymes. For example, it inhibits cytosolic phospholipase A2α by binding to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)

Structural Differences :

  • Core : Both compounds share the 2,6-dimethoxybenzamide backbone.
  • Substituent : Isoxaben features a 5-isoxazolyl group with a branched alkyl chain (1-ethyl-1-methylpropyl), whereas the target compound has a sulfamoylphenyl group with dipropyl substituents.

Functional Implications :

  • Bioactivity: Isoxaben is a pre-emergent herbicide inhibiting cellulose biosynthesis in plants .
  • Physical Properties :
    • Molecular Weight : Isoxaben (332.4 g/mol) vs. estimated ~418.5 g/mol for the target compound.
    • Melting Point : Isoxaben melts at 176°C, suggesting higher crystallinity compared to the target compound (data unavailable) .

Regulatory Status : Isoxaben has established EPA tolerances for residues in food crops, underscoring its commercial viability . The target compound’s regulatory pathway remains undefined.

STK083324 (N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide)

Structural Differences :

  • Core : Both compounds retain the 2,6-dimethoxybenzamide moiety.
  • Substituent : STK083324 incorporates a pyrimidinylsulfamoyl group, contrasting with the dipropylsulfamoyl group in the target compound.

Functional Implications :

  • Molecular Weight : STK083324 (474.49 g/mol) is heavier than the target compound, likely due to the pyrimidine ring.
  • Lipophilicity : The dipropyl groups in the target compound may enhance membrane permeability compared to STK083324’s polar pyrimidine .

Applications : STK083324’s development as a custom synthesis product suggests research interest in sulfonamide-linked benzamides, possibly for kinase inhibition or antimicrobial activity .

N-(tert-Butyl)-4-(5-(1-Ethyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-2,6-dimethoxybenzamide (Compound 18)

Structural Differences :

  • Core : Shares the 2,6-dimethoxybenzamide structure.
  • Substituent : A benzoimidazolyl-pyrazole group replaces the sulfamoylphenyl group.

Functional Implications :

  • Bioactivity : This compound was optimized for salt-inducible kinase (SIK) inhibition, highlighting the versatility of benzamide scaffolds in medicinal chemistry .

Comparative Data Table

Property Target Compound Isoxaben STK083324 Compound 18
Molecular Weight ~418.5 g/mol (estimated) 332.4 g/mol 474.49 g/mol 432.4 g/mol
Core Structure 2,6-Dimethoxybenzamide 2,6-Dimethoxybenzamide 2,6-Dimethoxybenzamide 2,6-Dimethoxybenzamide
Key Substituent 4-(Dipropylsulfamoyl)phenyl 5-Isoxazolyl Pyrimidinylsulfamoylphenyl Benzoimidazolyl-pyrazole
Bioactivity Undefined (potential herbicide/drug) Cellulose biosynthesis inhibitor Research chemical SIK inhibitor
Regulatory Status Not reported EPA-approved herbicide Custom synthesis Preclinical research

Biological Activity

N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H28N2O5S
  • IUPAC Name : this compound
  • SMILES Notation : CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1OC)OC)C(=O)N(C)C

The compound features a sulfonamide group linked to a phenyl ring and a dimethoxybenzamide moiety, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Biological Activity

Research has indicated that this compound possesses several biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways such as the MAPK/ERK pathway.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic potential in metabolic disorders.

Case Studies

  • Anticancer Activity :
    • A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.
  • Anti-inflammatory Activity :
    • In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of MCF-7 cell proliferation
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
Enzyme InhibitionModulation of metabolic enzymes

Table 2: Comparison with Similar Compounds

Compound NameAnticancer ActivityAnti-inflammatory Activity
This compoundYesYes
N-[4-(dipropylsulfamoyl)phenyl]-3,4-dimethoxybenzamideYesModerate
N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamideModerateNo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide
Reactant of Route 2
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N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide

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